5-Cyclopropoxy-2-isopropylaniline
CAS No.:
Cat. No.: VC19862290
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 5-cyclopropyloxy-2-propan-2-ylaniline |
| Standard InChI | InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
| Standard InChI Key | VDNKZWOMYUBYQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=C(C=C1)OC2CC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an aniline backbone substituted with a cyclopropoxy group (–O–CH) at the 5-position and an isopropyl group (–CH(CH)) at the 2-position. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.27 g/mol | |
| Canonical SMILES | CC(C)C1=C(C=C(C=C1)OC2CC2)N | |
| InChIKey | VDNKZWOMYUBYQU-UHFFFAOYSA-N |
The cyclopropoxy group introduces ring strain, which may influence reactivity, while the isopropyl group contributes steric bulk, potentially affecting binding interactions in biological systems .
Synthesis Methods
Key Synthetic Routes
The synthesis of 5-cyclopropoxy-2-isopropylaniline typically involves sequential functionalization of the aniline ring. Two primary strategies have been identified:
Direct Alkylation of Aniline Derivatives
A multi-step approach starting with 2-isopropylaniline:
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Nitration: Introduction of a nitro group at the 5-position using HNO/HSO.
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Reduction: Catalytic hydrogenation (e.g., Pd/C, H) to convert the nitro group to an amine.
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Cyclopropoxylation: Reaction with cyclopropanol under Mitsunobu conditions (DIAD, PPh) .
Ullmann Coupling
An alternative method employs copper-catalyzed coupling between 2-isopropylaniline and cyclopropyl bromide:
This method offers regioselectivity but requires optimization to minimize side reactions .
Yield Optimization
Comparative studies on related compounds suggest that yield improvements (up to 78%) can be achieved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in biphasic systems .
Chemical Reactivity
Electrophilic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution at the para position relative to the amino group:
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Nitrosation: Forms diazonium salts at low temperatures (0–5°C).
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Sulfonation: Concentrated HSO yields sulfonic acid derivatives.
Reductive Reactions
The primary amine group participates in reductive alkylation:
This reactivity is exploited in the synthesis of secondary amines for pharmaceutical intermediates .
| Compound | Activity | IC/EC | Source |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | RET kinase inhibition | 7.69 μM | |
| N-substituted cyclopropane | Anticancer (MCF-7 cells) | 12.4 μM |
The cyclopropoxy moiety may enhance membrane permeability, while the isopropyl group could improve target binding through hydrophobic interactions .
Material Science
The rigid cyclopropane ring could serve as a building block for high-stability polymers. Preliminary studies on polyaniline derivatives show enhanced thermal stability (decomposition temperature >300°C) when substituted with strained rings.
Research Insights and Comparative Analysis
Structure-Activity Relationships (SAR)
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Cyclopropane vs. Cyclobutane: Replacement with cyclobutyl groups reduces bioactivity by 40%, likely due to decreased ring strain .
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Isopropyl Positioning: 2-substitution outperforms 3- or 4-substituted analogs in solubility and LogP values.
Synthetic Challenges
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Ring-Opening Reactions: The cyclopropoxy group is susceptible to acid-catalyzed ring opening, necessitating mild reaction conditions .
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Purification: Column chromatography (SiO, hexane/EtOAc) is required to separate regioisomers .
Future Directions
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Biological Screening: Prioritize assays for kinase inhibition (e.g., RET, EGFR) and cytotoxicity against NCI-60 cell lines.
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Derivatization: Explore acylation of the amine group to improve pharmacokinetic properties.
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Catalytic Studies: Investigate asymmetric synthesis using chiral ligands (e.g., BINAP) to access enantiopure derivatives .
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